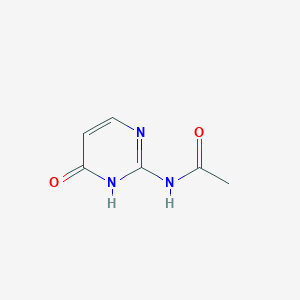![molecular formula C62H70F12N14P2 B13791253 N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate CAS No. 253267-46-8](/img/structure/B13791253.png)
N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate: is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple cyanopropyl and aminophenyl groups, making it a valuable material for research and industrial purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate involves multiple steps. The primary synthetic route includes the reaction of 4-bis(3-cyanopropyl)aminophenyl with P-phenylenediamine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological systems and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
作用机制
The mechanism of action of N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various biomolecules, influencing their activity and function. This binding can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms and developing new therapeutic strategies .
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-benzenediamine: Similar in structure but lacks the cyanopropyl groups.
N,N,N’,N’-Tetrakis(4-biphenylyl)benzidine: Contains biphenyl groups instead of cyanopropyl groups.
N,N,N’,N’-Tetrakis(4-methoxyphenyl)benzidine: Features methoxy groups instead of cyanopropyl groups
Uniqueness
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate is unique due to its multiple cyanopropyl groups, which enhance its reactivity and binding affinity. This makes it particularly useful in applications requiring high specificity and efficiency .
属性
CAS 编号 |
253267-46-8 |
|---|---|
分子式 |
C62H70F12N14P2 |
分子量 |
1301.2 g/mol |
IUPAC 名称 |
[4-[bis[4-[bis(3-cyanopropyl)amino]phenyl]azaniumyl]phenyl]-bis[4-[bis(3-cyanopropyl)amino]phenyl]azanium;dihexafluorophosphate |
InChI |
InChI=1S/C62H68N14.2F6P/c63-37-1-9-45-71(46-10-2-38-64)53-17-25-57(26-18-53)75(58-27-19-54(20-28-58)72(47-11-3-39-65)48-12-4-40-66)61-33-35-62(36-34-61)76(59-29-21-55(22-30-59)73(49-13-5-41-67)50-14-6-42-68)60-31-23-56(24-32-60)74(51-15-7-43-69)52-16-8-44-70;2*1-7(2,3,4,5)6/h17-36H,1-16,45-52H2;;/q;2*-1/p+2 |
InChI 键 |
ZFXXQPKYTLRDFX-UHFFFAOYSA-P |
规范 SMILES |
C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)N(CCCC#N)CCCC#N)C3=CC=C(C=C3)N(CCCC#N)CCCC#N)[NH+](C4=CC=C(C=C4)N(CCCC#N)CCCC#N)C5=CC=C(C=C5)N(CCCC#N)CCCC#N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


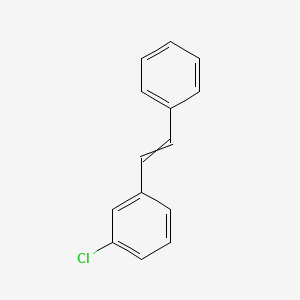


![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)

![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
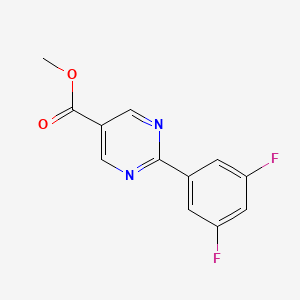


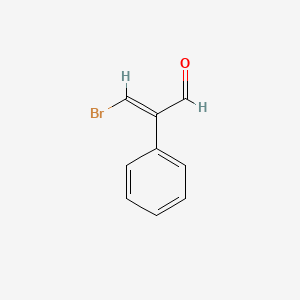
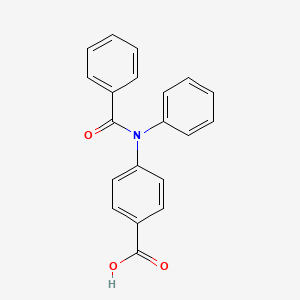
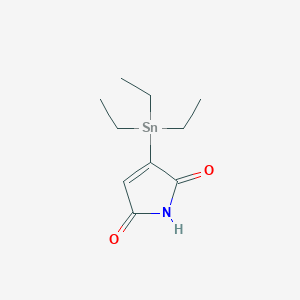
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
